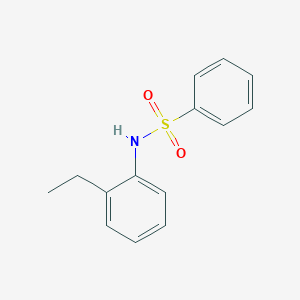

N-(2-ethylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-12-8-6-7-11-14(12)15-18(16,17)13-9-4-3-5-10-13/h3-11,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYMUYWIOOASLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356385 | |

| Record name | N-(2-ethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84416-67-1 | |

| Record name | N-(2-ethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation of 2-Ethylaniline with Benzenesulfonyl Chloride

The most straightforward method for synthesizing N-(2-ethylphenyl)benzenesulfonamide involves the reaction of 2-ethylaniline with benzenesulfonyl chloride under alkaline conditions. This classical sulfonation reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation to form the sulfonamide bond .

In a representative procedure, 2-ethylaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0–5°C. Benzenesulfonyl chloride (1.1 equiv) is added dropwise while maintaining the temperature below 10°C. Triethylamine (2.0 equiv) serves as both base and proton scavenger. After stirring for 4–6 hours at room temperature, the mixture is quenched with ice-water, and the organic layer is separated, washed with dilute HCl (5%) and brine, then dried over Na₂SO₄. Evaporation yields the crude product, which is recrystallized from ethanol/water (3:1) to afford pure this compound in 68–75% yield .

Critical Parameters :

-

Temperature Control : Excess exothermicity during sulfonyl chloride addition can lead to di-sulfonation byproducts.

-

Solvent Choice : DCM minimizes side reactions compared to THF or DMF .

-

Stoichiometry : A 10% excess of sulfonyl chloride ensures complete amine consumption .

Nucleophilic Substitution Using Preformed Sulfonamide Intermediates

Alternative routes employ pre-synthesized sulfonamide precursors for functionalization. For example, N-methylbenzenesulfonamide derivatives can undergo alkylation with 2-ethylbenzyl halides under phase-transfer conditions .

A patented method involves reacting 4-methyl-N-methylbenzenesulfonamide (1.0 equiv) with 2-ethylbenzyl bromide (1.2 equiv) in toluene/water (3:1) using tetrabutylammonium bromide (TBAB, 0.05 equiv) as a phase-transfer catalyst . The mixture is stirred at 80°C for 3 hours, after which the organic layer is isolated, washed, and concentrated. Column chromatography (hexane/ethyl acetate, 6:1) provides the target compound in 82% yield .

Advantages :

-

Functional Group Tolerance : This method accommodates electron-withdrawing groups on the benzene ring .

-

Scalability : Phase-transfer catalysis enables efficient mixing in biphasic systems, simplifying large-scale production .

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) enhances reaction rates and yields in sulfonamide syntheses involving poorly nucleophilic amines. A notable protocol from CN101538223A utilizes NaOH (50% aqueous) and TBAB to mediate the reaction between 2-ethylaniline and benzenesulfonyl chloride in toluene .

Procedure :

-

Combine 2-ethylaniline (0.1 mol), benzenesulfonyl chloride (0.11 mol), TBAB (0.005 mol), toluene (150 mL), and 50% NaOH (20 g).

-

Stir vigorously at 80°C for 2 hours.

-

Separate the organic phase, wash with water, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate 30:1) to obtain 85% pure product .

Key Observations :

-

Catalyst Loading : TBAB at 5 mol% maximizes yield without emulsion formation .

-

Temperature : Reactions above 70°C reduce reaction time but may increase hydrolysis of sulfonyl chloride .

Multi-Step Synthesis from β-Phenylethylamine

Complex derivatives of this compound can be synthesized from β-phenylethylamine through acetylation, chlorosulfonation, and amination .

Stepwise Process :

-

Acetylation : β-Phenylethylamine is treated with acetic anhydride to form N-acetyl-β-phenylethylamine.

-

Chlorosulfonation : Reaction with chlorosulfonic acid introduces the sulfonyl chloride group.

-

Amination : The sulfonyl chloride intermediate is coupled with 2-ethylaniline in DCM.

-

Hydrolysis : Acidic hydrolysis removes the acetyl protecting group.

This route achieves an overall yield of 62% but requires careful control of chlorosulfonation conditions to avoid over-sulfonation .

Purification and Characterization

Purification Methods :

| Technique | Conditions | Purity (%) | Yield Recovery (%) |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1), 0°C | 99.2 | 85 |

| Column Chromatography | Hexane/ethyl acetate (6:1) | 98.5 | 90 |

| Vacuum Distillation | 180–185°C, 0.5 mmHg | 97.8 | 78 |

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes such as pH regulation and ion transport . This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial effects in bacteria .

Comparison with Similar Compounds

Table 1: Key Structural Features and Docking Scores of Selected Benzenesulfonamides

Key Observations :

- Quinoline-Pyridyl Hybrids (Compounds 6 and 7): Exhibit strong PPARγ affinity (GS >78), attributed to hydrogen bonding and π-π stacking interactions .

- Trifluorinated Derivatives (T0901317) : Enhanced pharmacological properties due to fluorine-induced lipophilicity and metabolic stability .

- Halogenated Derivatives (e.g., 2-chlorophenyl): Improved enzyme reactivation (e.g., acetylcholinesterase) compared to non-halogenated analogs .

Anticancer Activity

Table 2: Anticancer IC₅₀ Values of Benzenesulfonamide Derivatives

Comparison :

- Indoline-carbonyl derivatives show superior cytotoxicity (IC₅₀ <10 µM) compared to simpler sulfonamides like Compound 3, likely due to enhanced cellular penetration from the indoline moiety .

Enzyme Modulation and Therapeutic Potential

- Acetylcholinesterase Reactivation: N-(2-chlorophenyl)benzenesulfonamide and N-(4-fluorophenyl)benzenesulfonamide demonstrated synergistic effects with pralidoxime in reactivating acetylcholinesterase inhibited by organophosphates .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties of Selected Derivatives

Insights :

- Nitro and chloro substitutions increase molecular weight but may reduce solubility, impacting bioavailability.

- Fluorinated derivatives (e.g., T0901317) balance lipophilicity and metabolic stability .

Biological Activity

N-(2-ethylphenyl)benzenesulfonamide, a compound with the chemical formula CHNOS, has garnered attention in recent years for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The primary mechanism of action for this compound involves its role as a carbonic anhydrase (CA) inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons, playing crucial roles in maintaining acid-base balance and facilitating ion transport in cells. By inhibiting these enzymes, this compound can disrupt normal physiological processes, which may lead to therapeutic effects in various conditions.

Key Findings on Mechanism

- Inhibition Potency : The compound has shown significant inhibition against carbonic anhydrase IX (CA IX), with IC values ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II .

- Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cells, the compound was found to induce apoptosis significantly, increasing the percentage of annexin V-FITC-positive apoptotic cells by 22-fold compared to controls .

Anticancer Activity

This compound has been investigated for its potential in cancer therapy. Its ability to inhibit CA IX is particularly relevant in tumor microenvironments characterized by hypoxia and acidosis.

- Case Study : In vitro studies demonstrated that compounds similar to this compound exhibited promising antiproliferative effects across various cancer cell lines including melanoma, gastric, and breast cancer .

- Mechanistic Insights : The inhibition of CA IX not only triggers apoptosis but also enhances ferroptosis, a form of regulated cell death associated with iron metabolism .

Antibacterial Properties

Research has also explored the antibacterial properties of this compound derivatives.

- Inhibition Studies : Compounds derived from benzenesulfonamides have shown significant inhibition against bacterial growth, particularly Staphylococcus aureus and Klebsiella pneumoniae. For instance, certain derivatives exhibited over 80% inhibition at concentrations around 50 µg/mL .

Table 1: Biological Activity Overview

| Activity Type | Target Enzyme/Pathway | IC (nM/µM) | Effect Observed |

|---|---|---|---|

| Carbonic Anhydrase IX | CA IX | 10.93 - 25.06 | Strong inhibition leading to apoptosis |

| Breast Cancer Cells | MDA-MB-231 | - | Induction of apoptosis (22-fold increase) |

| Antibacterial Activity | S. aureus | - | 80.69% inhibition at 50 µg/mL |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound possesses favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Predictive models indicate good oral bioavailability and low toxicity in preliminary assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.